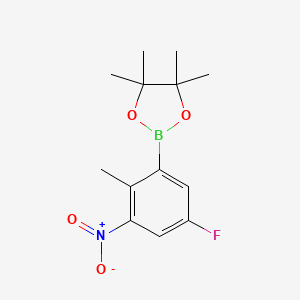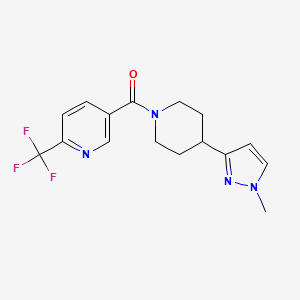
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N4O and its molecular weight is 338.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
A study by Swamy et al. (2013) focused on the structural and conformational analysis of isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, demonstrating their compliance with the chlorine-methyl exchange rule. This research highlighted the complexities and challenges in detecting isomorphism in compounds with extensive disorder, such as those involving trifluoromethyl groups, which can be relevant for understanding the structural characteristics of the compound (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013).
Antimicrobial and Anticancer Potential
Research on derivatives of heterocyclic compounds, including those related to pyrazole and pyridine, has shown significant antimicrobial and anticancer activities. Kumar et al. (2012) synthesized a series of compounds demonstrating good antimicrobial activity, which suggests potential pharmaceutical applications for similar compounds (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012). Additionally, Katariya et al. (2021) explored the anticancer and antimicrobial potential of novel heterocyclic compounds, offering insights into their application in overcoming microbial resistance to drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking and Pharmacophore Models
The interaction of antagonists with cannabinoid receptors, as studied by Shim et al. (2002), provides a foundation for understanding the molecular interactions of complex compounds with biological targets. This research utilized molecular docking to construct three-dimensional quantitative structure-activity relationship models, which could be applied to studying the compound for potential receptor interactions (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Synthesis and Characterization
The synthesis and characterization of related heterocyclic compounds, as conducted by Bawa et al. (2010), highlight the methodologies applicable in the creation and analysis of similar chemical entities. This work contributes to the broader understanding of synthetic pathways and the structural determination of compounds containing pyrazole, pyridine, and trifluoromethyl groups (S. Bawa, R. Kumar, G. Chawla, Suresh Kumar, Ravinesh Mishra, 2010).
Propiedades
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-22-7-6-13(21-22)11-4-8-23(9-5-11)15(24)12-2-3-14(20-10-12)16(17,18)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNBOOBCJQKUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)
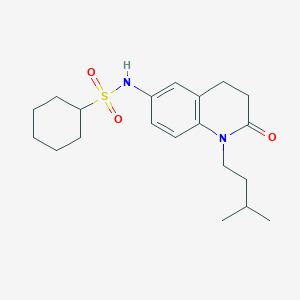
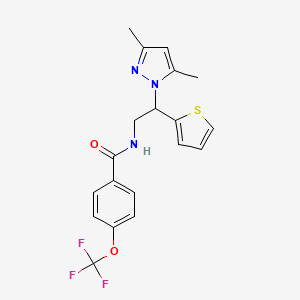
![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2379398.png)
![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
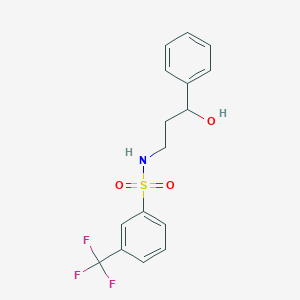
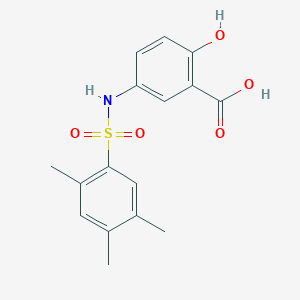
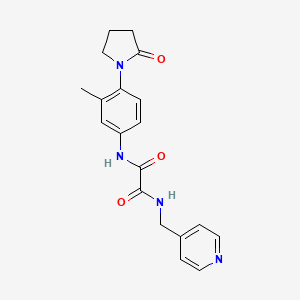

![[1-(2-Pyridinyl)propyl]amine dihydrochloride](/img/structure/B2379409.png)
